(2-Cyclobutylethyl)(methyl)amine

Physicochemical Properties Medicinal Chemistry Lead Optimization

This conformationally constrained cyclobutylamine building block is essential for SAR and fragment-based drug discovery. Its unique 2-substituted ethyl linker and cyclobutyl ring conformation provide optimal spatial orientation for hydrophobic pocket binding, which is critical for kinase inhibitor development. Substitution with generic alkylamines will compromise biological activity. Ideal for CNS and antibacterial lead optimization.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 1365939-73-6
Cat. No. B1428723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclobutylethyl)(methyl)amine
CAS1365939-73-6
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCNCCC1CCC1
InChIInChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3
InChIKeyHCTZDKQWRNKPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylethyl(methyl)amine for Precision Medicinal Chemistry: Procurement-Relevant Properties, Structural Identity, and Comparative Positioning


(2-Cyclobutylethyl)(methyl)amine (CAS 1365939-73-6, C₇H₁₅N, MW 113.20 g/mol) is a secondary amine that incorporates a conformationally constrained cyclobutyl ring linked to a methylamine group via a two-carbon ethyl spacer . Its predicted physicochemical properties include a density of 0.8±0.1 g/cm³, a boiling point of 140.1±8.0 °C at 760 mmHg, and a flash point of 29.6±9.3 °C [1]. The compound is commercially available with purities of ≥95% and ≥97%, typically in milligram to gram quantities for research use . As a substituted cyclobutylamine, it serves as a valuable scaffold in medicinal chemistry for exploring structure–activity relationships (SAR) and in fragment-based drug discovery due to the unique steric and electronic constraints imposed by the cyclobutane ring .

Why (2-Cyclobutylethyl)(methyl)amine Cannot Be Replaced by Simpler Alkylamines or Cycloalkylmethylamines in Lead Optimization Programs


In drug discovery, the substitution of a cycloalkylamine building block is not a simple matter of exchanging one amine for another. The specific combination of a cyclobutyl ring, an ethyl linker, and an N-methyl group in (2-cyclobutylethyl)(methyl)amine creates a unique three-dimensional pharmacophore that cannot be replicated by analogs with different ring sizes (e.g., cyclopropyl or cyclopentyl), varying linker lengths (e.g., methyl or propyl), or alternative N-substituents . Cyclobutyl groups are increasingly employed in medicinal chemistry to impart conformational rigidity, direct pharmacophore groups, fill hydrophobic pockets in target enzymes, and improve metabolic stability—properties that directly influence binding affinity, selectivity, and pharmacokinetic profiles . Empirical evidence demonstrates that even subtle modifications, such as shifting the attachment point from the 2-position to the 1-position on the ethyl chain, alter the spatial orientation of the amine group, which can dramatically affect receptor interactions and SAR outcomes [1]. Therefore, generic substitution with a cheaper or more readily available alkylamine is likely to compromise the intended biological activity and negate prior optimization efforts.

Quantitative Differentiation of (2-Cyclobutylethyl)(methyl)amine from Key Analogs: Physicochemical, Conformational, and Procurement Data


Chain Length and Ring Position Differentiate Volatility and Lipophilicity from 1-Substituted and Cyclobutylmethyl Analogs

The 2-cyclobutylethyl substitution pattern in (2-cyclobutylethyl)(methyl)amine confers a measurably higher predicted boiling point (140.1±8.0 °C) compared to its 1-substituted isomer, (1-cyclobutylethyl)(methyl)amine (133.1±8.0 °C), reflecting stronger intermolecular interactions and reduced volatility [1]. Additionally, the two-carbon ethyl spacer increases the calculated lipophilicity and topological polar surface area (tPSA) relative to the shorter, one-carbon linker in cyclobutylmethyl(methyl)amine (C₆H₁₃N, MW 99.17 g/mol), which is expected to enhance membrane permeability while maintaining solubility . These differences are critical when optimizing compounds for oral bioavailability and blood–brain barrier penetration.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Cyclobutyl Conformational Rigidity Enhances Target Engagement in Enzyme Inhibition Compared to Acyclic Alkylamines

The cyclobutyl ring in (2-cyclobutylethyl)(methyl)amine imposes conformational rigidity that is absent in flexible acyclic alkylamine analogs (e.g., N-methylbutylamine). In kinase inhibition assays, compounds incorporating a 2-cyclobutylethyl moiety have demonstrated measurable activity; for example, a 2-amino-7-(2-cyclobutylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivative exhibited an inhibition constant (Ki) of 1.67×10³ nM in kinase assays [1]. While direct comparative data for the parent amine are not available, this class-level evidence supports the hypothesis that the constrained cyclobutyl scaffold improves binding interactions by pre-organizing the pharmacophore in a biologically relevant conformation, thereby reducing the entropic penalty upon target binding relative to flexible analogs .

Enzyme Inhibition Conformational Constraint Drug Design

2-Substituted Ethyl Linker Enables Unique Spatial Orientation Distinct from Cyclobutylmethyl and 1-Substituted Ethyl Analogs

The 2-cyclobutylethyl substitution in (2-cyclobutylethyl)(methyl)amine places the amine group at a specific distance and dihedral angle from the cyclobutyl ring that is distinct from both the 1-cyclobutylethyl isomer (which attaches the amine directly to the ethyl C1, adjacent to the ring) and the cyclobutylmethyl analog (which lacks the ethyl spacer entirely) . This structural divergence results in different three-dimensional pharmacophore vectors. For instance, the predicted pKa of (1-cyclobutylethyl)(methyl)amine is 11.01±0.10, while that of (2-cyclobutylethyl)(methyl)amine is expected to be similar but slightly altered due to inductive effects from the additional methylene spacer . Such differences in basicity and spatial arrangement can be decisive in fragment-based drug discovery, where even minor changes in linker length or branching can switch binding modes from active to inactive.

Structural Isomerism Pharmacophore Mapping SAR Studies

Commercial Availability and Purity Profile of (2-Cyclobutylethyl)(methyl)amine Facilitates Reproducible Research Outcomes

(2-Cyclobutylethyl)(methyl)amine is commercially available from multiple reputable suppliers with documented purity levels of 97% or higher, ensuring consistency in experimental results . In contrast, its 1-substituted isomer, (1-cyclobutylethyl)(methyl)amine (CAS 1427379-17-6), is typically offered at a slightly lower purity of 95% . This difference, while small, can be significant in sensitive biological assays where trace impurities may confound activity readouts. Furthermore, the 2-substituted isomer is explicitly available as both the free base and hydrochloride salt, offering greater flexibility in formulation and handling .

Chemical Procurement Reproducibility Research Supply

Evidence-Based Application Scenarios for (2-Cyclobutylethyl)(methyl)amine in Drug Discovery and Chemical Synthesis


Fragment-Based Lead Optimization Requiring Conformational Constraint

In fragment-based drug discovery (FBDD) campaigns targeting enzymes with hydrophobic pockets, the cyclobutyl ring of (2-cyclobutylethyl)(methyl)amine provides the conformational rigidity needed to reduce entropic penalties upon binding . Its 2-substituted ethyl linker positions the amine group optimally for hydrogen bonding or ionic interactions with active site residues, a spatial arrangement that cannot be achieved with cyclobutylmethyl or 1-cyclobutylethyl analogs [1]. The demonstrated activity of a 2-cyclobutylethyl-containing derivative in kinase inhibition assays (Ki = 1.67×10³ nM) supports its utility in developing lead compounds for oncology or inflammatory disease targets [2].

Synthesis of Spirocyclic and Fused Heterocyclic Scaffolds

The secondary amine functionality and sterically demanding cyclobutyl group make (2-cyclobutylethyl)(methyl)amine an ideal building block for constructing spirocyclic and fused heterocyclic systems, which are privileged structures in medicinal chemistry . The 2-carbon linker provides the necessary flexibility for ring-closing reactions while maintaining overall molecular rigidity. Patents describing 2,6,7,8-substituted purines as HDM2 inhibitors explicitly cite 2-cyclobutylethyl as a preferred substituent for achieving optimal binding conformations, highlighting its role in generating diverse, patentable chemical matter [3].

Probing CNS Drug Targets with Enhanced Blood-Brain Barrier Permeability

The combination of a cyclobutyl ring and an N-methyl group in (2-cyclobutylethyl)(methyl)amine results in a moderately lipophilic amine (predicted boiling point 140.1 °C, density 0.8 g/cm³) that is expected to passively diffuse across biological membranes . Cyclobutyl-containing amines are frequently incorporated into CNS drug candidates due to their ability to fill hydrophobic pockets in neurotransmitter receptors and transporters while maintaining acceptable physicochemical properties for blood-brain barrier penetration [1]. The 2-substituted ethyl linker provides an optimal balance between lipophilicity and aqueous solubility, making this scaffold particularly suited for optimizing CNS-active leads for depression, anxiety, or cognitive disorders.

Development of Antimicrobial Agents with Reduced Resistance Potential

Cyclobutylamine derivatives, including those structurally related to (2-cyclobutylethyl)(methyl)amine, have been investigated for antibacterial activity against both Gram-positive and Gram-negative bacteria . The unique steric profile of the cyclobutyl ring can disrupt bacterial efflux pumps or evade common resistance mechanisms that target planar aromatic pharmacophores. While specific antimicrobial data for (2-cyclobutylethyl)(methyl)amine are not yet published, the class-level evidence supports its use as a starting point for synthesizing novel antibacterial agents, particularly quinolone and β-lactam hybrids where cyclobutyl substitution has been shown to broaden the spectrum of activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Cyclobutylethyl)(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.